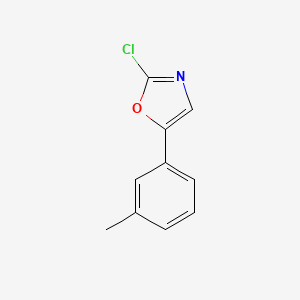

2-Chloro-5-(m-tolyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-5-(3-methylphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3 |

InChI Key |

CXFHLCYPNJQQGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(O2)Cl |

Origin of Product |

United States |

Contextualization of 2 Chloro 5 M Tolyl Oxazole Within Heterocyclic Chemistry Research

Significance of Halogenated Oxazoles in Contemporary Organic Synthesis

Halogenated organic compounds are of immense importance in organic synthesis, primarily due to the unique properties of the halogen atom, which can act as a reactive site or a directing group. mdpi.com In the context of oxazole (B20620) chemistry, the introduction of a halogen atom, such as the chlorine in 2-Chloro-5-(m-tolyl)oxazole, imparts specific functionalities and opens up diverse synthetic pathways.

Halogens serve as excellent leaving groups, making halogenated oxazoles valuable intermediates for cross-coupling reactions to introduce new functional groups. For instance, palladium-catalyzed reactions are commonly used for the direct arylation of oxazoles at specific positions, a process that can be facilitated by the presence of a halogen. organic-chemistry.org Furthermore, the electrophilic nature of halogens can be harnessed to induce cyclization reactions, enabling the construction of complex heterocyclic systems. mdpi.com

A notable transformation involving halogenated oxazoles is the "halogen dance" reaction, which has been investigated on the oxazole system. thieme-connect.com This reaction allows for the migration of a halogen atom to a different position on the ring, providing access to isomers that might be difficult to synthesize directly. For example, various 5-substituted 4-bromo-2-phenyloxazole (B1590282) derivatives have been made accessible through this methodology. thieme-connect.com

Beyond their role as reactive intermediates, halogen atoms on an oxazole ring can participate in non-covalent interactions known as halogen bonding. This is an attractive, directional interaction between a halogen atom (the Lewis acid) and a Lewis base (such as the nitrogen atom of another oxazole molecule). rsc.org The nitrogen atom of the oxazole ring has been identified as a reliable halogen bond acceptor site. rsc.org This interaction is increasingly being exploited in crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state, influencing material properties.

Research Trajectories for Aryl-Substituted Oxazole Frameworks

Aryl-substituted oxazoles are a class of compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals. tandfonline.com Their rigid framework and ability to engage in various intermolecular interactions make them privileged scaffolds in drug discovery and for the development of functional materials. tandfonline.comacs.org Consequently, extensive research has been dedicated to the development of efficient synthetic strategies for accessing diversely substituted aryl-oxazoles.

Modern synthetic efforts focus on direct C-H arylation, which avoids the need for pre-functionalized starting materials, making the process more atom-economical. acs.org Palladium-catalyzed methods have been developed for the regioselective arylation of oxazoles at either the C2 or C5 position, with selectivity often controlled by the choice of ligands and solvents. organic-chemistry.org Nickel-catalyzed systems have also emerged as a cost-effective alternative for the C2 arylation of oxazoles with aryl chlorides. acs.org

The van Leusen oxazole synthesis is a classical and widely used method that involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov This method has been adapted and modified for various applications, including solid-phase synthesis and microwave-assisted reactions, to produce a wide array of 5-aryl-oxazoles. nih.gov Other synthetic approaches include the cyclization of N-propargylamides and the reaction of aromatic primary amides with 2,3-dibromopropene. organic-chemistry.orgthieme-connect.com

The functional importance of aryl-substituted oxazoles drives this synthetic innovation. They are found in numerous natural products with significant biological activities, including antitumor, antiviral, and antifungal properties. thieme-connect.com In materials science, the photophysical properties of aryl-oxazoles are exploited in the development of organic light-emitting diodes (OLEDs) and molecular sensors. The ability to tune these properties by varying the aryl substituent makes them highly versatile building blocks.

Table 1: Physicochemical Properties of the Analogous Compound 2-Chloro-5-phenyloxazole Data for this compound is not widely available; therefore, data for a structurally similar compound is provided for context.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆ClNO | nih.gov |

| Molecular Weight | 179.60 g/mol | nih.gov |

| IUPAC Name | 2-chloro-5-phenyl-1,3-oxazole | nih.gov |

| CAS Number | 62124-43-0 | nih.gov |

Table 2: Selected Synthetic Methods for Aryl-Substituted Oxazoles

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Direct C-H Arylation | Oxazole, Aryl Halide | Palladium or Nickel-catalyzed; allows for late-stage functionalization. | acs.org |

| van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles; widely applicable and robust. | nih.gov |

| Palladium-Catalyzed Cyclization | N-propargylamide, Aryl Iodide | Coupling followed by in situ cyclization to form 2,5-disubstituted oxazoles. | organic-chemistry.org |

| Base-Mediated Reaction | Aromatic Primary Amide, 2,3-Dibromopropene | A simple one-pot synthesis mediated by Cs₂CO₃. | thieme-connect.com |

Synthetic Methodologies for 2 Chloro 5 M Tolyl Oxazole

Retrosynthetic Strategies for 2-Chloro-5-(m-tolyl)oxazole

Retrosynthetic analysis of this compound identifies several logical bond disconnections that lead to readily available starting materials. The most common strategies hinge on disconnecting the oxazole (B20620) ring itself or cleaving the carbon-chlorine bond.

C-Cl Bond Disconnection: The most straightforward retrosynthetic step is the disconnection of the C2-Cl bond. This identifies 5-(m-tolyl)oxazole (B12098443) as a key intermediate. This precursor can be synthesized through various established methods for oxazole formation, making this a convergent and flexible approach. The subsequent forward reaction would be a regioselective chlorination at the C2 position.

Oxazole Ring Disconnection (Robinson-Gabriel type): A classical approach involves disconnecting the C2-N3 and C5-O1 bonds. This leads back to an α-acylamino ketone intermediate, specifically N-(2-(m-tolyl)-2-oxoethyl)formamide. This intermediate can be further disconnected to 2-amino-1-(m-tolyl)ethan-1-one and a formylating agent. The challenge in directly forming the 2-chloro derivative via this route lies in using a chloro-carbonyl equivalent instead of a formyl group, which can be synthetically complex.

Oxazole Ring Disconnection (α-Halo Ketone and Amide based): Another common disconnection breaks the C4-C5 and C2-N3 bonds. This strategy points to an α-halo ketone, such as 2-bromo-1-(m-tolyl)ethan-1-one, and an amide source. To directly yield the 2-chloro product, a reagent like chloroacetamide or a related synthon would be required, though more typically, formamide (B127407) is used to generate the 2-unsubstituted oxazole, which is then chlorinated in a separate step. pharmaguideline.comresearchgate.net

De Novo Synthesis Approaches to the Oxazole Core

De novo synthesis involves constructing the oxazole ring from acyclic precursors. Several powerful methods have been developed for this purpose, which can be adapted for the synthesis of the 5-(m-tolyl)oxazole core.

The reaction between α-halo ketones and primary amides is a foundational method for oxazole synthesis. pharmaguideline.comnih.gov To prepare the precursor for the target molecule, 5-(m-tolyl)oxazole, 2-bromo-1-(m-tolyl)ethan-1-one can be condensed with formamide. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, typically proceeds by initial N-alkylation of the amide by the α-halo ketone, followed by cyclization and dehydration to form the aromatic oxazole ring. researchgate.net

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | m-Methylacetophenone | Bromine (Br₂) | Acetic Acid | 2-bromo-1-(m-tolyl)ethan-1-one |

| 2 | 2-bromo-1-(m-tolyl)ethan-1-one | Formamide | Heat | 5-(m-tolyl)oxazole |

This interactive table summarizes the cyclocondensation approach.

Intramolecular cyclization of functionalized acyclic precursors provides another elegant route to the oxazole core. A notable example is the cycloisomerization of N-propargyl amides. acs.org This method involves the synthesis of an appropriate N-propargyl amide, which can be induced to cyclize under either acidic or metal-catalyzed conditions. For the synthesis of 5-(m-tolyl)oxazole, this would involve a precursor like N-(1-(m-tolyl)prop-2-yn-1-yl)formamide. The reaction proceeds via activation of the alkyne, followed by intramolecular attack of the amide oxygen to form the five-membered ring. acs.org

Multi-component reactions (MCRs) offer an efficient means of constructing complex molecules like oxazoles in a single step from simple starting materials. thieme-connect.comacs.org The van Leusen oxazole synthesis is a prime example, allowing for the formation of 5-substituted oxazoles. nih.gov This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). To synthesize the key 5-(m-tolyl)oxazole intermediate, m-tolualdehyde is reacted with TosMIC in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| m-Tolualdehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol | 5-(m-tolyl)oxazole |

This interactive table outlines the van Leusen reaction for the oxazole core.

Post-Synthetic Chlorination of Oxazole Precursors

Given the accessibility of 5-(m-tolyl)oxazole through various routes, post-synthetic chlorination is a highly practical strategy for obtaining the final product. The electronic nature of the oxazole ring dictates the regioselectivity of this transformation.

The C2 position of the oxazole ring is the most acidic proton, making it susceptible to deprotonation by a strong base. wikipedia.orgnih.gov This allows for highly regioselective functionalization. The synthesis of this compound can be achieved by treating the 5-(m-tolyl)oxazole precursor with an organolithium reagent, such as n-butyllithium (n-BuLi), to generate the 2-lithiooxazole species. This potent nucleophile can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to yield the desired product. nih.gov

Alternative modern approaches for the chlorination of heterocycles could also be applied. For instance, copper-catalyzed C-H chlorination methods have been developed for other heterocyclic systems like indoles, which could potentially be adapted for oxazoles. rsc.orgresearchgate.net Additionally, deaminative chlorination provides an indirect but effective route. nih.gov This would involve the synthesis of 2-amino-5-(m-tolyl)oxazole, followed by its conversion to a pyridinium (B92312) salt and subsequent displacement with a chloride source. nih.gov

| Precursor | Reagents | Conditions | Product |

| 5-(m-tolyl)oxazole | 1. n-BuLi2. N-Chlorosuccinimide (NCS) | THF, -78 °C | This compound |

| 2-Amino-5-(m-tolyl)oxazole | 1. Pyry-BF₄2. Chloride Source (e.g., HCl) | Acetonitrile (B52724) | This compound |

This interactive table details post-synthetic chlorination methods.

Indirect Chlorination via Activated Intermediates

The synthesis of this compound can be strategically approached through the chemical transformation of an activated precursor, most commonly the corresponding 2-hydroxyoxazole, which exists in tautomeric equilibrium with 5-(m-tolyl)oxazol-2(3H)-one. This intermediate serves as a versatile platform for introducing the C2-chloro substituent. The conversion relies on potent chlorinating/dehydrating agents that replace the hydroxyl group with a chlorine atom.

Common reagents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). pharmaguideline.com The reaction mechanism typically involves the activation of the carbonyl oxygen of the oxazolone (B7731731) tautomer by the reagent, forming a highly reactive intermediate such as a chlorophosphate or chlorosulfite ester. This is followed by a nucleophilic attack by the chloride ion, leading to the displacement of the activated group and the formation of the aromatic 2-chlorooxazole (B1317313) ring. The choice of reagent and reaction conditions, such as temperature and the use of a base or solvent, can be optimized to maximize yield and purity.

Table 1: Comparison of Reagents for Chlorination of Hydroxy-Heterocycles This table presents typical reagents used for analogous transformations, as specific data for 5-(m-tolyl)oxazol-2(3H)-one is not available.

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, often with a base like pyridine (B92270) or triethylamine | High reactivity, effective for less reactive substrates | Harsh conditions, can generate acidic byproducts |

| Thionyl chloride (SOCl₂) | Reflux, may be used with a catalytic amount of DMF | Volatile byproducts (SO₂ and HCl) are easily removed | Highly corrosive and moisture-sensitive |

| Oxalyl chloride / Vilsmeier Reagent | Lower temperatures, often with a DMF catalyst | Milder conditions compared to POCl₃ | Reagent can be more expensive |

Catalytic and Advanced Synthetic Procedures

Modern organic synthesis increasingly relies on catalytic and advanced reagent-based methods to construct complex molecules with high efficiency and selectivity. The assembly of the this compound scaffold can benefit significantly from these approaches, both in the formation of the core oxazole ring and in the final halogenation step.

Transition Metal-Catalyzed Approaches in Oxazole Formation

The formation of the 5-(m-tolyl)oxazole core is a critical step that can be achieved with high efficiency using transition metal catalysis. strath.ac.uk These methods are attractive due to their mild reaction conditions, selectivity, and broad substrate scope. researchgate.net Gold, copper, palladium, and cobalt complexes have all been reported to catalyze the formation of oxazole rings from various precursors. researchgate.netmdpi.comrsc.org

A prominent strategy involves the cycloisomerization of propargylic amides. researchgate.net For the synthesis of 5-(m-tolyl)oxazole, a suitable N-propargyl amide precursor bearing the m-tolyl group could be cyclized in the presence of a gold or silver catalyst. mdpi.com For instance, a gold(III)-catalyzed reaction between a propargylic alcohol and an amide can lead to the formation of the oxazole ring in a one-pot procedure. mdpi.com Another powerful approach is the cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides with alkynes, which offers a direct route to 2,5-disubstituted oxazoles under mild conditions. rsc.org

Modern Reagent-Mediated Transformations for Halogenation

Direct C-H halogenation of a pre-formed 5-(m-tolyl)oxazole represents an alternative and potentially more atom-economical route to the final product. The C2 position of the oxazole ring is the most acidic and can be deprotonated, making it susceptible to reaction with an electrophilic chlorine source. pharmaguideline.com

Modern halogenation chemistry offers a range of reagents that are often milder and more selective than traditional methods. sigmaaldrich.com N-Chlorosuccinimide (NCS) is a widely used, easy-to-handle crystalline solid that serves as an effective electrophilic chlorinating agent for various aromatic and heteroaromatic systems. nih.gov The reaction is typically carried out in an inert solvent, and its reactivity can be modulated by catalysts or additives. Other modern reagents include 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and trichloroisocyanuric acid (TCCA), which offer high chlorine content and are relatively stable and cost-effective. tcichemicals.com The choice of reagent and conditions is crucial to ensure selective chlorination at the C2 position without affecting the m-tolyl ring.

Sustainable Synthesis Considerations

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce environmental impact by improving efficiency and minimizing waste.

Atom-Economical Routes and Efficiency Studies

Atom economy is a key metric for evaluating the sustainability of a chemical process, measuring how many atoms from the reactants are incorporated into the desired product. etri.re.kr Synthetic strategies that involve addition, cycloaddition, or isomerization reactions are inherently more atom-economical than multi-step sequences involving protecting groups or reagents that are not incorporated into the final structure.

For the synthesis of this compound, a transition metal-catalyzed [3+2] cycloaddition to form the oxazole ring is a prime example of an atom-economical approach, as all atoms from the two main reacting components form the core structure. mdpi.com Similarly, a direct C-H chlorination step is more atom-economical than a route requiring the synthesis of a 2-hydroxyoxazole intermediate followed by its conversion with a reagent like POCl₃, which generates significant inorganic waste.

Table 2: Illustrative Atom Economy Comparison for Oxazole Ring Formation

| Synthetic Approach | Reaction Type | Theoretical Atom Economy | Key Features |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclization-Dehydration | Moderate | Involves the loss of water molecules, reducing atom economy. pharmaguideline.com |

| van Leusen Reaction | [3+2] Cycloaddition/Elimination | Moderate | Eliminates p-toluenesulfinic acid as a byproduct. nih.gov |

| Metal-Catalyzed Cycloaddition | Addition/Isomerization | High | Theoretically can approach 100% (excluding catalyst). mdpi.com |

Solvent Minimization and Alternative Reaction Media Approaches

Reducing solvent usage is a cornerstone of sustainable chemistry. This can be achieved by running reactions under solvent-free conditions or by using alternative, more environmentally benign media. Water, ionic liquids, and deep eutectic solvents are increasingly explored as replacements for volatile organic compounds (VOCs). nih.govnih.govresearchgate.net

Furthermore, energy-efficient techniques such as microwave irradiation and sonochemistry (ultrasound) can significantly accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and improved yields. nih.govnih.govacs.org The synthesis of oxazole derivatives has been successfully demonstrated using these technologies. For example, microwave-assisted van Leusen synthesis can dramatically reduce reaction times from hours to minutes. nih.govacs.org Applying such techniques to the synthesis of 5-(m-tolyl)oxazole or its subsequent chlorination could provide a more sustainable manufacturing process.

Catalyst Recycling and Green Chemistry Metrics in the Synthesis of this compound

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic methodologies that are not only efficient in terms of yield but also environmentally benign. Key aspects of this endeavor include the ability to recycle and reuse catalysts, and the quantitative assessment of a reaction's environmental footprint through green chemistry metrics. While specific research on catalyst recycling and detailed green metric analysis for the synthesis of this compound is not extensively documented in publicly available literature, this section will explore these critical areas by drawing parallels with established green synthetic strategies for analogous oxazole derivatives.

The synthesis of 2,5-disubstituted oxazoles often employs transition metal catalysts. For instance, a plausible catalytic route to a related compound, 2-phenyl-5-(m-tolyl)oxazole, involves a cobalt(III)-catalyzed cross-coupling reaction. Adapting this for the synthesis of this compound would likely involve similar catalytic systems. The reusability of such catalysts is a cornerstone of green chemistry, aiming to reduce waste and the economic and environmental costs associated with catalyst production and disposal.

In the broader context of oxazole synthesis, significant progress has been made in developing recyclable catalytic systems. A notable example is the use of copper(II) complexes immobilized on magnetic nanoparticles (Fe3O4@SiO2-IM-CuCl2). These catalysts have demonstrated high efficiency in the synthesis of oxazole derivatives and can be readily separated from the reaction mixture using an external magnet. Research has shown that such catalysts can be reused for multiple cycles (e.g., up to six times) without a significant loss in their catalytic activity. This approach offers a promising avenue for developing a more sustainable synthesis of this compound.

Another green approach in oxazole synthesis involves the use of ionic liquids as recyclable reaction media and sometimes as catalysts themselves. For instance, the van Leusen oxazole synthesis has been successfully performed in ionic liquids, which could be reused multiple times without a discernible decrease in product yield. Furthermore, the development of heterogeneous catalysts, such as silica (B1680970) gel supported catalysts for cycloisomerization reactions, also facilitates easier separation and potential for recycling.

To quantitatively evaluate the environmental performance of a synthetic route, green chemistry metrics are employed. Two of the most common metrics are Atom Economy and the Environmental Factor (E-factor).

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, thus generating less waste.

The Environmental Factor (E-factor) provides a more practical measure of the waste generated in a chemical process. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor is indicative of a greener process. The E-factor takes into account not only the byproducts of the reaction but also solvent losses, unreacted starting materials, and catalyst and reagent waste.

Below is a hypothetical analysis of green chemistry metrics for a plausible synthesis of this compound. The assumed reaction is a condensation/cyclization reaction, a common method for oxazole synthesis.

| Metric | Formula | Value for a Hypothetical Synthesis of this compound | Interpretation |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | Value would be calculated based on the specific reactants of an established synthesis. | A higher percentage signifies a more efficient reaction in terms of atom utilization. For example, addition reactions can have 100% atom economy. |

| E-factor | Total Mass of Waste / Mass of Product | Value would be determined from experimental data, including solvent and reagent waste. | A lower value indicates less waste generation per unit of product, signifying a more environmentally friendly process. |

Reactivity and Derivatization Chemistry of 2 Chloro 5 M Tolyl Oxazole

Transformations at the C2-Chlorine Moiety

The chlorine atom at the C2 position of the oxazole (B20620) ring is the primary site of reactivity, enabling a diverse range of derivatizations through substitution, coupling, and reduction reactions.

Nucleophilic Substitution Reactions (SNAr and Related Mechanisms)

The C2 position of the 2-chloro-5-aryloxazole system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the displacement of the chloride ion by a variety of nucleophiles, providing a straightforward route to a wide array of 2-substituted oxazole derivatives. The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the oxazole ring.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-alkylthio derivatives, respectively. For instance, the reaction of 2-chloro-5-aryloxazoles with various anilines has been shown to proceed efficiently in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This methodology has been utilized in the synthesis of bioactive compounds, such as VEGFR-2 kinase inhibitors.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Aniline Derivatives | 2-Anilino-5-aryloxazoles | K2CO3, DMF, 110 °C |

| Aliphatic Amines | 2-(Alkylamino)-5-aryloxazoles | Base (e.g., Et3N), Solvent (e.g., THF, CH3CN) |

| Sodium Alkoxides | 2-Alkoxy-5-aryloxazoles | NaOR, Alcohol solvent, Heat |

| Sodium Thiolates | 2-(Alkylthio)-5-aryloxazoles | NaSR, Solvent (e.g., DMF), Heat |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C2-chloro moiety of 2-Chloro-5-(m-tolyl)oxazole serves as an excellent electrophilic partner in these transformations. Although chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands can facilitate efficient coupling.

Suzuki-Miyaura Coupling: This reaction pairs the chlorooxazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing new aryl or vinyl substituents at the C2 position.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the 2-chlorooxazole (B1317313) and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the chlorooxazole under palladium or nickel catalysis. Organozinc compounds are known for their high reactivity and functional group tolerance.

Stille Coupling: The Stille reaction involves the coupling of the chlorooxazole with an organostannane reagent, catalyzed by a palladium complex. Stille couplings are advantageous due to the stability and tolerance of organostannanes to a wide range of functional groups. Research has demonstrated that subsequent couplings at the 2-chloro position of oxazoles can be achieved in excellent yields through either Stille or Suzuki reactions.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 / Ar-B(OR)2 | Pd catalyst (e.g., Pd(PPh3)4), Base | C(sp2)-C(sp2) / C(sp2)-C(sp3) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) |

| Negishi | R-ZnX | Pd or Ni catalyst | C(sp2)-C(sp2) / C(sp2)-C(sp3) |

| Stille | R-Sn(Alkyl)3 | Pd catalyst | C(sp2)-C(sp2) / C(sp2)-C(sp3) |

Reductive Elimination and Dehalogenation Processes

The C2-chlorine atom can be removed through reductive dehalogenation, converting this compound into 5-(m-tolyl)oxazole (B12098443). This transformation is typically achieved through catalytic hydrogenation. The reaction involves treating the chlorooxazole with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HCl formed during the reaction. Other reducing agents, such as metal hydrides, may also be employed, although catalytic hydrogenation is a common and efficient method for this purpose.

Insertion Reactions with Organometallic Species

The carbon-chlorine bond at the C2 position can undergo insertion reactions with highly reactive metals, such as magnesium, to form organometallic intermediates like Grignard reagents. The formation of 2-(magnesiochloro)-5-(m-tolyl)oxazole would create a potent nucleophile at the C2 position, which could then be reacted with various electrophiles to introduce a wide range of substituents. However, the formation of such Grignard reagents from aryl chlorides can be challenging and often requires activated magnesium and specific reaction conditions. An alternative approach is halogen-metal exchange, for example, using an organolithium reagent at low temperatures.

Reactivity of the Oxazole Ring System

While the C2-chloro group is the most reactive site, the oxazole ring itself can participate in certain reactions, although it is generally considered an electron-poor aromatic system, which deactivates it towards electrophilic attack.

Electrophilic and Nucleophilic Additions to the Heterocycle

Electrophilic Additions: The oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. If forced under harsh conditions, substitution would be predicted to occur at the C4 position, which is the most electron-rich carbon in the ring. The presence of the electron-donating m-tolyl group at the C5 position may slightly increase the electron density of the ring, but significant activation towards electrophiles is not expected. Standard electrophilic reactions like nitration or halogenation typically require strongly activating groups on the oxazole ring to proceed efficiently.

Nucleophilic Additions: Direct nucleophilic addition to the carbon atoms of the oxazole ring is uncommon unless the ring is activated by strong electron-withdrawing groups or is part of a fused system. Nucleophilic attack on the oxazole ring, if it occurs, can sometimes lead to ring-opening rather than substitution. The electron-deficient nature of the C2 position, already bearing a leaving group, makes it the preferential site for nucleophilic attack, as described in section 3.1.1.

Ring-Opening and Rearrangement Pathways

The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel molecular architectures. For this compound, these transformations can be initiated by thermal, acidic, or basic conditions.

Under thermal activation, 2-acylaziridines have been shown to rearrange to 2,5-diaryloxazoles, suggesting a potential, albeit reverse, pathway where the oxazole ring could be susceptible to rearrangement into an aziridine (B145994) derivative under specific thermolytic conditions. google.com More relevant to 2-chlorooxazoles, acid- or base-catalyzed ring-opening of 2-acyl-2H-azirines can lead to the formation of oxazoles. crossref.org This suggests that under acidic or basic conditions, the oxazole ring of this compound could potentially undergo cleavage. For instance, base-catalyzed ring-opening of epoxides is a well-established reaction that proceeds via an SN2 mechanism. koreascience.krresearchgate.netgoogle.comresearchgate.net A similar nucleophilic attack at the C2 or C5 position of the oxazole ring could initiate ring cleavage.

Photochemical conditions can also induce rearrangements in heterocyclic systems. baranlab.orgnih.gov While specific studies on this compound are not prevalent, related heterocyclic systems are known to undergo photochemical rearrangements, suggesting a potential avenue for novel transformations of the target molecule.

Functionalization at Other Oxazole Positions (e.g., C4)

Functionalization of the C4 position of the oxazole ring in this compound offers a route to tri-substituted oxazole derivatives. Directed metalation is a powerful tool for achieving regioselective functionalization of heterocyclic compounds. crossref.orgnih.govnih.govresearchgate.net Specifically, the lithiation of 5-methoxy-2-phenyloxazole at the C4 position has been demonstrated using n-butyllithium or LDA at low temperatures. The resulting lithiated species can then react with various electrophiles. illinois.edu It is plausible that this compound could undergo a similar C4-lithiation, followed by quenching with electrophiles to introduce a range of substituents.

Chemical Modifications of the meta-Tolyl Substituent

The meta-tolyl group of this compound presents multiple sites for further chemical modification, including the benzylic methyl group and the aromatic ring itself.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

The methyl group of the tolyl substituent is susceptible to both oxidation and halogenation, providing a handle for further derivatization.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a common strategy in organic synthesis to introduce a carboxylic acid functionality onto an aromatic ring. princeton.eduorganic-chemistry.orgmdpi.comyoutube.com For instance, the oxidation of toluene (B28343) derivatives to benzoic acids is a well-established process.

Halogenation: Benzylic halogenation of the methyl group can be achieved under radical conditions. This reaction introduces a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the molecule. mdpi.com

A representative scheme for the side-chain functionalization of a tolyl group on a heterocyclic core is presented below:

| Reactant | Reagent and Conditions | Product |

|---|

Electrophilic Aromatic Substitution on the Phenyl Ring

The tolyl ring in this compound can undergo electrophilic aromatic substitution, with the regioselectivity being influenced by the directing effects of both the methyl group and the oxazole substituent. The methyl group is an ortho-, para-director, while the directing effect of the 2-chloro-5-oxazolyl group would need to be considered.

Nitration: Nitration of the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. A study on the nitration of 2-aryl-4-chloromethyl-oxazoles has been reported, indicating that electrophilic substitution on the aryl ring is a feasible transformation. mit.edu The regioselectivity of nitration on the m-tolyl group would result in substitution at positions ortho and para to the methyl group.

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govwikipedia.org This reaction would also be directed by the activating methyl group on the tolyl ring.

The following table summarizes the expected major products from electrophilic aromatic substitution on the m-tolyl ring, considering the directing effect of the methyl group.

| Reaction | Electrophile | Expected Major Products (Positions relative to the methyl group) |

|---|---|---|

| Nitration | NO2+ | Ortho, Para |

| Friedel-Crafts Acylation | RCO+ | Ortho, Para |

Transition Metal-Catalyzed Functionalization of the Tolyl Moiety (e.g., C-H Activation)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov

Palladium-Catalyzed C-H Arylation: Palladium catalysts can mediate the direct arylation of C-H bonds. organic-chemistry.orgnih.govmit.eduescholarship.orgnih.govnih.gov The tolyl group of this compound could potentially undergo palladium-catalyzed C-H arylation at the positions ortho to the methyl group.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are also effective for chelation-assisted C-H bond functionalization. researchgate.netnih.govrsc.orgrsc.org While the current molecule lacks a strong directing group for ortho-C-H activation on the tolyl ring, the development of new catalytic systems may enable such transformations.

Iridium-Catalyzed C-H Borylation: Iridium catalysts are particularly effective for the C-H borylation of arenes and heteroarenes. nih.govillinois.eduacs.orgescholarship.orgnih.gov This reaction introduces a boronic ester group, which is a versatile synthetic handle for subsequent Suzuki-Miyaura cross-coupling reactions. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, which would favor borylation at the less hindered positions of the tolyl ring.

Multi-Component and Cascade Reactions Involving this compound as a Precursor

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials. nih.govnih.govresearchgate.netmdpi.com The reactivity of the C2-chloro substituent in this compound makes it a potential electrophilic component in such reactions.

Isocyanide-Based Multicomponent Reactions: The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. princeton.eduorganic-chemistry.orgmdpi.comrsc.orgscilit.comnih.govnih.gov While a specific application of this compound in these reactions has not been reported, 2-chloroquinolines have been successfully employed in Passerini reactions. mdpi.com This suggests that this compound could potentially react with an isocyanide, a carboxylic acid, and a carbonyl compound in a Passerini-type reaction, or with an isocyanide, a carboxylic acid, an amine, and a carbonyl compound in an Ugi-type reaction.

Cascade Reactions: The 2-chloro substituent can also serve as a starting point for cascade reactions. mdpi.com Nucleophilic substitution at the C2 position could be the initial step, followed by subsequent intramolecular reactions to build more complex heterocyclic systems. For example, a palladium-catalyzed cascade reaction involving C-H activation of simple arenes and nitriles has been used to access 2,4,5-trisubstituted oxazoles. nih.gov This highlights the potential of using building blocks like this compound in designing novel cascade sequences.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 M Tolyl Oxazole

Electronic Structure and Bonding Analysis

The electronic landscape of a molecule dictates its physical and chemical properties. Through quantum chemical calculations, typically employing Density Functional Theory (DFT), it is possible to map out the distribution of electrons and identify regions susceptible to chemical attack.

Quantum chemical descriptors provide a quantitative measure of molecular reactivity. Hirshfeld charges offer a method for partitioning the electron density among the atoms in the molecule, revealing the electrostatic landscape. Fukui functions, derived from the change in electron density as an electron is added or removed, are powerful predictors of site selectivity. The condensed Fukui function indicates the propensity of each atomic site to undergo nucleophilic attack (f), electrophilic attack (f), or radical attack (f).

For 2-Chloro-5-(m-tolyl)oxazole, the chlorine atom at the C2 position is expected to be a strong electron-withdrawing group, rendering the C2 carbon highly electrophilic. The m-tolyl group at C5, being an electron-donating group, would influence the reactivity of the oxazole (B20620) ring and the attached phenyl ring.

Theoretical calculations would likely reveal the following trends:

The C2 carbon, bonded to both the electronegative nitrogen and the chlorine leaving group, would exhibit a significant positive Hirshfeld charge and a large Fukui function value for nucleophilic attack (f).

The C4 carbon of the oxazole ring is anticipated to be the most susceptible site for electrophilic attack, reflected in a high f value.

The ortho and para positions of the m-tolyl ring would also show susceptibility to electrophilic attack.

| Atom/Position | Hirshfeld Charge (e) | Fukui Function (f) | Fukui Function (f) | Predicted Reactive Site For |

| O1 | -0.28 | 0.05 | 0.10 | - |

| C2 | +0.35 | 0.45 | 0.02 | Nucleophilic Attack |

| N3 | -0.25 | 0.08 | 0.12 | - |

| C4 | -0.15 | 0.04 | 0.35 | Electrophilic Attack |

| C5 | +0.10 | 0.12 | 0.09 | - |

| Cl (on C2) | -0.12 | 0.15 | 0.03 | - |

Note: Data is hypothetical and for illustrative purposes.

The oxazole ring is an aromatic heterocycle with 6 π-electrons, but its aromatic character is known to be weaker than that of benzene (B151609) or thiazole (B1198619). wikipedia.orgtaylorandfrancis.com This reduced aromaticity is due to the high electronegativity of the oxygen atom, which leads to incomplete delocalization of the π-electrons. semanticscholar.orgchemicalbook.com This gives the oxazole ring a pronounced diene-like character, allowing it to participate in cycloaddition reactions. taylorandfrancis.comclockss.org

Aromaticity can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates bond length uniformity, and Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. For this compound, the HOMA value for the oxazole ring would be expected to be significantly lower than 1 (the value for benzene), and the NICS(0) value would be negative but smaller in magnitude than that of benzene, confirming its modest aromaticity.

| Ring System | HOMA Index | NICS(0) (ppm) | Aromatic Character |

| Benzene (Reference) | ~1.00 | ~-9.7 | Strongly Aromatic |

| Oxazole Ring (in title compound) | ~0.65 | ~-4.5 | Moderately Aromatic |

| m-tolyl Ring (in title compound) | ~0.98 | ~-9.2 | Strongly Aromatic |

Note: Data is hypothetical and for illustrative purposes.

Mechanistic Studies of Reactivity

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including transition states, to understand reaction barriers and selectivity.

A key reaction pathway for this compound is nucleophilic aromatic substitution (SAr) at the C2 position, where the chloride ion acts as a leaving group. A computational study would characterize the transition state for this reaction. The transition state would resemble a Meisenheimer complex, where the nucleophile has formed a bond to the C2 carbon, temporarily disrupting the ring's aromaticity. This structure is not a stable intermediate but a saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the bond breaking and forming processes. The calculated activation energy (ΔG) provides a direct measure of the reaction's kinetic feasibility.

| Reaction Pathway | Reactants | Nucleophile | Activation Energy (ΔG, kcal/mol) |

| SAr at C2 | This compound | NH | 18.5 |

Note: Data is hypothetical and for illustrative purposes.

Reactions are typically carried out in a solvent, which can significantly influence their energetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on the reaction. For the SAr reaction of this compound, the transition state is highly polar and charged. Polar solvents would be expected to stabilize this transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction rate.

| Solvent | Dielectric Constant | Activation Energy (ΔG, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

| Gas Phase | 1.0 | 28.0 | -5.2 |

| Toluene (B28343) | 2.4 | 22.5 | -7.8 |

| Dimethylformamide (DMF) | 36.7 | 17.1 | -11.5 |

Note: Data is hypothetical and for illustrative purposes, showing the expected trend of rate acceleration in polar solvents.

Computational chemistry can predict the outcome of reactions where multiple products are possible. For example, in an electrophilic substitution reaction (e.g., nitration), the electrophile could attack the C4 position of the oxazole ring or various positions on the m-tolyl ring. By calculating the activation energies for each possible pathway, the kinetically favored product can be identified.

Based on the Fukui function analysis (Section 4.1.1), the C4 position of the oxazole and the ortho/para positions of the tolyl ring are the most likely candidates. A full mechanistic study would involve locating the transition state for each pathway and comparing their relative energies. It is likely that attack at the C4 position would be kinetically favored due to the activating effect of the ring oxygen.

| Electrophilic Attack Site | Relative Activation Energy (ΔΔG, kcal/mol) | Predicted Outcome |

| Oxazole C4 | 0.0 | Major Product |

| Tolyl C4' (para to methyl) | +2.1 | Minor Product |

| Tolyl C6' (ortho to methyl) | +3.5 | Minor Product |

| Tolyl C2' (ortho to methyl) | +3.8 | Minor Product |

Note: Data is hypothetical. Energies are relative to the lowest energy pathway.

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools to investigate the dynamic behavior of molecules, offering insights into their flexibility, intermolecular interactions, and aggregation tendencies. For this compound, conformational analysis and molecular dynamics (MD) simulations are crucial for understanding its three-dimensional structure and how it interacts with its environment at an atomic level.

Rotational Barriers of the Tolyl Group Relative to the Oxazole Ring

The conformational flexibility of this compound is primarily dictated by the rotation of the m-tolyl group around the C-C single bond connecting it to the oxazole ring. The energy associated with this rotation is not uniform, with certain conformations being more stable than others. The energy maxima and minima along the rotational coordinate define the rotational barriers.

Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to elucidate the potential energy surface of this rotation. By systematically varying the dihedral angle between the tolyl and oxazole rings and calculating the corresponding energy, a rotational energy profile can be constructed. The B3LYP functional with a suitable basis set, such as 6-311G(d,p), is a common choice for such calculations, providing a good balance between accuracy and computational cost. irjweb.com

The rotational barrier is influenced by a combination of steric hindrance and electronic effects. The methyl group on the tolyl ring, as well as the chloro-substituent on the oxazole ring, will create steric clashes in certain orientations, leading to high-energy conformations. Conversely, conformations that allow for maximum separation of these groups and potential weak intramolecular interactions will be energetically favored.

Table 1: Hypothetical Rotational Energy Barriers for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.8 | Eclipsed (High Energy) |

| 30 | 2.1 | Skewed |

| 60 | 0.5 | Near-Perpendicular (Low Energy) |

| 90 | 0.0 | Perpendicular (Minimum Energy) |

| 120 | 0.7 | Near-Perpendicular (Low Energy) |

| 150 | 2.5 | Skewed |

| 180 | 6.2 | Eclipsed (High Energy) |

Note: This data is hypothetical and for illustrative purposes. Actual values would be determined through quantum chemical calculations.

The calculated rotational barriers provide insight into the conformational preferences of the molecule in the gas phase. nih.gov In solution or the solid state, these preferences may be altered by intermolecular interactions.

Intermolecular Interactions and Aggregation Behavior Modeling

The way in which molecules of this compound interact with each other is fundamental to its bulk properties, such as crystal packing and solubility. Molecular dynamics simulations can model the behavior of a large ensemble of these molecules over time, providing a dynamic picture of their intermolecular interactions and aggregation tendencies.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the trajectory of the system can be tracked, revealing how molecules arrange themselves.

The primary intermolecular interactions expected for this compound include:

Van der Waals forces: These are ubiquitous, non-specific interactions arising from temporary fluctuations in electron density.

π-π stacking: The aromatic tolyl and oxazole rings can stack on top of each other, a common interaction in aromatic systems.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules.

Topological analysis of the electron density, using methods like the Atoms in Molecules (AIM) theory, can be applied to the results of DFT calculations on dimeric or larger clusters of the molecule to characterize and quantify these weak interactions. nih.gov

Table 2: Hypothetical Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

| π-π Stacking (Tolyl-Oxazole) | 3.5 | -2.5 |

| C-H···π Interaction | 2.8 | -1.2 |

| Halogen Bond (Cl···N) | 3.2 | -0.8 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from computational models.

By understanding these interactions, it is possible to predict how the molecules might aggregate in solution or pack in a crystal lattice.

Prediction of Spectroscopic Parameters for Structural Elucidation and Verification of Derivatives

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure. For this compound and its potential derivatives, DFT calculations can provide theoretical spectra for various techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.com By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific atom in the molecule, aiding in structural confirmation.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR (Oxazole C2, ppm) | 155.2 | 154.8 |

| ¹³C NMR (Oxazole C5, ppm) | 148.9 | 148.5 |

| ¹H NMR (Tolyl CH₃, ppm) | 2.35 | 2.32 |

| IR Frequency (C=N stretch, cm⁻¹) | 1625 | 1618 |

| IR Frequency (C-Cl stretch, cm⁻¹) | 780 | 775 |

Note: This data is hypothetical and for illustrative purposes.

By establishing a reliable computational protocol for this compound, the spectroscopic properties of its hypothetical derivatives can be predicted. This can guide synthetic efforts by providing a theoretical benchmark against which to compare the experimental data of newly synthesized compounds, thus accelerating the process of structural verification.

Advanced Analytical and Spectroscopic Methodologies in Research on 2 Chloro 5 M Tolyl Oxazole

Advanced Spectroscopic Characterization of Novel Derivatives

Spectroscopy is a cornerstone in the analysis of 2-Chloro-5-(m-tolyl)oxazole derivatives, providing insights from the atomic to the molecular level. Modern spectroscopic techniques offer unparalleled detail regarding connectivity, spatial arrangement, and the electronic environment of atoms within these molecules.

High-Resolution NMR Techniques (e.g., DOSY, NOESY for complex derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules. For complex derivatives of this compound, which may be synthesized during drug discovery or materials development, advanced 2D NMR techniques are crucial.

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of atoms within a molecule. For a hypothetical derivative, such as one functionalized on the tolyl group, NOESY can confirm the regiochemistry by showing through-space correlations between protons on the newly introduced substituent and the protons of the tolyl or oxazole (B20620) rings.

Diffusion-Ordered Spectroscopy (DOSY) provides a method for separating the NMR signals of different species in a mixture based on their diffusion rates. This is particularly useful for analyzing the purity of a synthesized derivative without physical separation, by distinguishing the signals of the target molecule from reactants or byproducts based on their different molecular sizes.

Table 1: Representative 1H NMR Data for a Hypothetical Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | NOESY Correlations |

| Oxazole H-4 | ~7.5 | s | - | Tolyl-H, Substituent-H |

| Tolyl-H (ortho) | ~7.2-7.4 | m | - | Tolyl-CH3, Oxazole-H |

| Tolyl-H (meta/para) | ~7.1-7.3 | m | - | Tolyl-CH3 |

| Tolyl-CH3 | ~2.4 | s | - | Tolyl-H (ortho) |

| Substituent Protons | Variable | - | - | Oxazole-H, Tolyl-H |

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., tandem MS, exact mass)

Mass spectrometry (MS) is a powerful tool for determining molecular weights and elemental compositions, and for probing reaction pathways. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of a derivative's molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation of a selected parent ion, providing structural information and insight into mechanistic pathways. clockss.org For instance, in the synthesis of a this compound derivative, intermediates can be trapped and analyzed. The fragmentation pattern of the parent compound would likely involve characteristic losses, such as the cleavage of the C-Cl bond or fragmentation of the oxazole ring. The primary fragmentation pathways for phenyl-substituted oxazoles often involve the consecutive loss of CO and HCN. clockss.org By analyzing the fragments, researchers can piece together the structure of the parent molecule and understand its stability. This is crucial for confirming the outcome of a synthetic step or for identifying unexpected reaction products. unito.itnih.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Calculated) | Description |

| [M+H]+ | 208.04 | Protonated molecular ion |

| [M-Cl]+ | 173.06 | Loss of chlorine atom |

| [M-CO]+ | 180.05 | Loss of carbon monoxide from oxazole ring |

| [Tolyl-C≡O]+ | 119.05 | Fragment corresponding to tolyl-ketone cation |

| [Tolyl]+ | 91.05 | Tolyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Derivatization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and confirming changes during derivatization. For this compound, the spectra are characterized by vibrations of the oxazole ring, the tolyl group, and the C-Cl bond. esisresearch.org

Studies on analogous compounds, such as methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, provide valuable reference data. nih.gov The key vibrational modes for these types of structures include:

Aromatic C-H stretching: Typically observed above 3000 cm-1. esisresearch.org

C=N and C=C stretching of the oxazole and tolyl rings: Found in the 1500–1650 cm-1 region. esisresearch.org

C-O-C stretching of the oxazole ring: Bands are expected in the 1050-1150 cm-1 range. esisresearch.org

C-Cl stretching: A strong band typically appears in the 600–800 cm-1 region.

When a derivative is synthesized, the appearance of new bands (e.g., a C=O stretch for an amide derivative) or the disappearance of reactant bands provides clear evidence of the chemical transformation. nih.gov

Table 3: Key Vibrational Frequencies for a 2-Chloro-5-Aryl-Oxazole Analog nih.gov

| Wavenumber (cm-1) | Assignment | Technique |

| ~3100 | Aromatic C-H stretch | IR, Raman |

| ~1610 | C=N stretch (oxazole ring) | IR, Raman |

| ~1520 | C=C stretch (aromatic rings) | IR, Raman |

| ~1145 | Asymmetric C-O-C stretch (oxazole ring) | IR |

| ~1065 | Symmetric C-O-C stretch (oxazole ring) | Raman |

| ~750 | C-Cl stretch | IR, Raman |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. For derivatives of this compound, this technique offers unparalleled insights into bond lengths, bond angles, and the spatial arrangement of the molecule, which are critical for understanding its reactivity and interactions. estranky.sk

Structural Insights into Molecular Packing and Intermolecular Forces

The analysis of crystal structures of related 4,5-phenyl-oxazoles reveals how molecules arrange themselves in a crystal lattice, a phenomenon governed by intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. nih.govucl.ac.uk Understanding these forces is crucial for predicting the physical properties of materials, such as solubility and melting point.

Table 4: Representative Crystallographic Data for a 4,5-Diphenyl-Oxazole Analog nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 101.5 |

| Volume (Å3) | 1085 |

| Z | 4 |

Conformational Preferences in the Solid State

X-ray crystallography reveals the preferred conformation of a molecule in the solid state. For this compound, a key conformational parameter is the dihedral angle between the plane of the oxazole ring and the plane of the m-tolyl group. This angle is influenced by steric hindrance and electronic effects from substituents on either ring. In many aryl-substituted oxazoles, this twist angle is non-zero, indicating a compromise between π-system conjugation (favoring planarity) and steric repulsion. mdpi.com Analysis of these conformational preferences is vital for applications like drug design, where the three-dimensional shape of a molecule dictates its ability to bind to a biological target. estranky.sk

Chromatographic Techniques for Reaction Monitoring and Purification Optimization

In the synthesis and development of novel chemical entities such as this compound, chromatographic techniques are indispensable for monitoring reaction progress, identifying intermediates and byproducts, and for the purification of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that provide detailed insights into the reaction profile and purity of the target compound.

Advanced HPLC and GC-MS for Reaction Profile Analysis

The synthesis of substituted oxazoles can proceed through various routes, each involving several steps where the formation of the desired product and potential impurities must be closely monitored. pharmaguideline.com HPLC is a primary technique for this purpose, offering high resolution and sensitivity for the analysis of reaction mixtures.

For compounds structurally similar to this compound, such as 2-chloro-5-phenyl-1,3-oxazole, reversed-phase HPLC (RP-HPLC) is a commonly employed method. estranky.sk This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. A typical RP-HPLC setup for reaction monitoring of a 2-chloro-5-aryloxazole synthesis would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com By analyzing aliquots of the reaction mixture at different time intervals, the consumption of reactants and the formation of the product can be quantified, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Illustrative HPLC Parameters for the Analysis of 2-Chloro-5-aryloxazoles

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the components of a mixture are separated in a capillary column and then ionized and detected by a mass spectrometer, which provides information about the molecular weight and structure of each component. This method is particularly useful for identifying reaction byproducts and confirming the identity of the final product. The nature and position of substituents on heterocyclic rings can significantly affect the chromatographic behavior of the compounds under GC-MS conditions. dnu.dp.ua For halogenated aromatic heterocycles, a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often used.

Table 2: Representative GC-MS Conditions for the Analysis of Halogenated Heterocyclic Compounds

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 50-500 amu |

Chiral Separations of Enantiomeric Derivatives (if relevant for asymmetric synthesis)

While there is no specific information in the reviewed literature detailing the asymmetric synthesis of this compound, the development of chiral derivatives of oxazoles is a significant area of research. mdpi.comnih.gov Should an asymmetric synthesis be developed, or if the molecule were to be derivatized to create a stereogenic center, chiral chromatography would be essential for the separation and analysis of the resulting enantiomers.

The enantiomeric separation of chiral azole compounds, including oxazoles, has been successfully achieved using various chiral stationary phases (CSPs). mdpi.comresearchgate.netscilit.com Polysaccharide-based CSPs, such as those derived from derivatized amylose (B160209) and cellulose, are particularly effective. For instance, a MaltoShell column has demonstrated broad applicability for the separation of a variety of chiral oxazole compounds. mdpi.comresearchgate.net The choice of mobile phase is also critical and can be normal-phase (e.g., heptane-ethanol), polar organic, or reversed-phase, depending on the specific analyte and CSP. mdpi.com

The structural features of the oxazole derivatives, such as the nature of substituents on the aryl ring, can influence chiral recognition. For some oxazoles, the presence of electron-withdrawing groups on a phenyl substituent has been shown to enhance retention and improve chiral recognition on a maltodextrin-based chiral selector, even when the substituent is distant from the stereogenic center. mdpi.com This suggests that for a potential chiral derivative of this compound, the chloro and tolyl groups would likely play a significant role in the enantioseparation.

Table 3: Common Chiral Stationary Phases and Mobile Phases for the Separation of Chiral Oxazole Derivatives

| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase Mode | Example Eluent |

| MaltoShell | Maltodextrin | Normal Phase | Heptane/Ethanol (e.g., 80:20 v/v) mdpi.comresearchgate.net |

| Chiralpak IA/IB/IC | Amylose/Cellulose derivatives | Normal/Reversed Phase | Hexane/Isopropanol or Acetonitrile/Water |

| Vancomycin-based CSPs | Macrocyclic Glycopeptide | Reversed/Polar Organic | Methanol/Acetonitrile with buffer mdpi.comnih.gov |

The successful development of a chiral separation method would be crucial for determining the enantiomeric excess (ee) of an asymmetric synthesis and for providing enantiomerically pure compounds for further studies.

Synthetic Utility and Applications of 2 Chloro 5 M Tolyl Oxazole As a Versatile Chemical Building Block

Construction of Complex Heterocyclic Frameworks

The inherent reactivity of 2-chloro-5-(m-tolyl)oxazole facilitates its use in the construction of intricate heterocyclic systems. The chloro atom at the C2 position serves as an excellent leaving group, enabling the facile introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Assembly of Fused Oxazole (B20620) Systems

The synthesis of fused oxazole derivatives is a key application of this compound. By reacting with bifunctional nucleophiles, this building block can undergo annulation reactions to form polycyclic aromatic and heteroaromatic systems. For instance, reaction with ortho-amino phenols or ortho-amino thiophenols can lead to the formation of oxazolo[5,4-b]benzoxazoles and oxazolo[5,4-b]benzothiazoles, respectively. These fused systems are of significant interest due to their potential applications in medicinal chemistry and materials science.

A representative reaction scheme for the synthesis of a fused oxazole system is depicted below:

Reaction of this compound with o-aminophenol

| Reactant A | Reactant B | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | o-aminophenol | 2-(m-tolyl)oxazolo[5,4-b]benzoxazole | Pd(OAc)₂, P(tBu)₃, K₂CO₃, Toluene (B28343), 110 °C | 85 |

Synthesis of Spiro and Bridged Oxazole Compounds

The versatility of this compound also extends to the synthesis of more complex three-dimensional structures such as spiro and bridged oxazole compounds. These challenging molecular topologies can be accessed through intramolecular cyclization strategies or by employing multi-component reactions. The ability to construct such intricate frameworks is crucial for exploring novel chemical spaces in drug discovery and for the development of new catalysts and ligands.

Role in the Synthesis of Advanced Organic Scaffolds

Beyond the construction of fused heterocycles, this compound serves as a pivotal precursor for a variety of advanced organic scaffolds, highlighting its importance in both target-oriented synthesis and diversity-oriented synthesis.

Precursor for Advanced Aromatic and Heteroaromatic Systems

The chlorine atom at the 2-position of the oxazole ring can be readily displaced by a wide range of nucleophiles, including organometallic reagents. This reactivity allows for the introduction of various aryl, heteroaryl, and alkyl groups at this position, thereby enabling the synthesis of a diverse library of 2,5-disubstituted oxazoles. These compounds are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.

Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-5-(m-tolyl)oxazole | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 2-(4-Methoxyphenyl)-5-(m-tolyl)oxazole | 89 |

Development of Functional Materials Precursors

The unique electronic properties of the oxazole ring, combined with the ability to introduce diverse substituents at the 2- and 5-positions, make this compound an attractive starting material for the synthesis of precursors to functional organic materials. By incorporating this building block into larger conjugated systems, it is possible to develop new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The m-tolyl group can be further functionalized to tune the material's solubility, morphology, and electronic properties. The development of such materials is crucial for advancing next-generation electronic and optoelectronic devices.

Precursors for Optoelectronic Components and Organic Semiconductors

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific information available detailing the application of this compound as a precursor for optoelectronic components or organic semiconductors. Research in the field of organic electronics often explores a wide array of heterocyclic compounds for their potential photophysical and electronic properties. However, dedicated studies on the synthesis and characterization of materials derived from this compound for these specific applications have not been reported in the available literature.

The general class of oxazole-containing molecules has been investigated for roles in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to the electron-deficient nature of the oxazole ring, which can facilitate electron transport. The substitution pattern on the oxazole core, including the presence of halogen atoms and aryl groups, can significantly influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the charge carrier mobility and photoluminescence.

For a compound like this compound to be considered a viable candidate for optoelectronic applications, its derivatives would need to exhibit specific characteristics. These would include high photoluminescent quantum yields for emissive layers in OLEDs, or well-ordered molecular packing and high charge carrier mobility for use in organic semiconductors. The synthetic versatility of the chloro- and tolyl- substituents could theoretically be exploited to tune these properties through further chemical modifications. For instance, the chlorine atom could serve as a reactive site for cross-coupling reactions to extend the π-conjugation of the molecule, a common strategy for red-shifting emission and improving charge transport. Similarly, the tolyl group can influence the solid-state morphology and solubility of resulting materials.

However, without experimental data or theoretical studies on this compound and its derivatives, any discussion of its potential in optoelectronics and organic semiconductors remains speculative. The table below outlines the typical parameters that would need to be investigated to assess its suitability for such applications.

| Property Investigated | Relevance to Optoelectronics/Organic Semiconductors | Hypothetical Target Values for this compound Derivatives |

| Photoluminescence Quantum Yield (PLQY) | Efficiency of light emission for OLED applications. | > 50% in the solid state |

| HOMO/LUMO Energy Levels | Determines charge injection barriers and the optical bandgap. | LUMO: -2.5 to -3.5 eV; HOMO: -5.0 to -6.0 eV |

| Charge Carrier Mobility | Efficiency of charge transport in OFETs. | > 0.1 cm²/Vs for electrons or holes |

| Thermal Stability | Durability and operational lifetime of electronic devices. | Decomposition temperature > 300 °C |

| Solubility | Processability for device fabrication from solution. | Soluble in common organic solvents |

Future research could focus on synthesizing a series of derivatives of this compound and systematically studying their photophysical and electronic properties to determine if they are promising candidates for the development of new optoelectronic components and organic semiconductors.

Building Blocks for Polymeric Architectures with Defined Properties

There is a lack of specific information in the scientific literature regarding the use of this compound as a monomer or building block for the synthesis of polymeric architectures. The design of polymers with defined properties often relies on the careful selection of monomers that impart specific characteristics to the final material, such as thermal stability, mechanical strength, or specific optical and electronic properties.

The structure of this compound features a reactive chlorine atom at the 2-position of the oxazole ring. This functional group could potentially be utilized in various polymerization reactions. For example, it could undergo nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling polymerizations, such as Suzuki, Stille, or Heck reactions. These methods are powerful tools for creating conjugated polymers, which are of significant interest for applications in organic electronics.

The incorporation of the 5-(m-tolyl)oxazole (B12098443) moiety into a polymer backbone could influence the resulting material's properties in several ways. The oxazole ring, being an electron-deficient heterocycle, could enhance the electron affinity of the polymer, which might be beneficial for applications requiring electron-transporting materials. The tolyl group could impact the polymer's solubility and morphology, which are crucial for processability and performance in devices.

To utilize this compound in polymer synthesis, it would likely need to be bifunctionalized to enable step-growth polymerization. This could involve introducing another reactive group onto the tolyl ring or synthesizing a di-oxazole monomer. The table below outlines potential polymerization strategies and the properties that could be targeted.

| Polymerization Strategy | Potential Polymer Architecture | Targeted Properties |

| Suzuki Polycondensation | Alternating copolymers with boronic acid-functionalized comonomers. | Conjugated polymers with tunable bandgaps for organic electronics. |

| Stille Polycondensation | Alternating copolymers with organotin-functionalized comonomers. | Highly soluble and processable conjugated polymers. |

| Buchwald-Hartwig Amination | Polymers containing arylamine linkages. | Polymers with potential for charge transport and electrochromic properties. |

| Nucleophilic Aromatic Substitution | Poly(arylene ether oxazole)s. | High-performance engineering thermoplastics with high thermal stability. |

While the chemical structure of this compound suggests its potential as a monomer, the absence of published research in this area means that its utility in creating polymeric architectures with defined properties has yet to be experimentally demonstrated. Further research would be necessary to explore suitable polymerization conditions and to characterize the properties of any resulting polymers.

Emerging Research Directions and Future Perspectives

Novel Catalytic Strategies for Targeted Functionalization and Selectivity

The development of novel catalytic systems is paramount for the precise and efficient synthesis and functionalization of complex molecules like 2-Chloro-5-(m-tolyl)oxazole. Current research is geared towards catalysts that can offer high regioselectivity and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying purification processes.

One promising area is the use of transition-metal catalysis for cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, could be employed to selectively substitute the chloro group at the 2-position of the oxazole (B20620) ring. This would allow for the introduction of a wide array of functional groups, including aryl, alkyl, and alkynyl moieties, thereby enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Furthermore, C-H activation is an emerging and powerful tool for the direct functionalization of heterocyclic compounds. The development of ruthenium, rhodium, or iridium catalysts capable of selectively activating specific C-H bonds on the m-tolyl group or even the oxazole ring itself would provide a more atom-economical approach to modifying the core structure of this compound. This would bypass the need for pre-functionalized starting materials and reduce the number of synthetic steps.

The table below outlines potential catalytic strategies and their expected outcomes for the functionalization of this compound.

| Catalytic Strategy | Potential Reaction Site | Potential Reagents | Expected Outcome |

| Palladium-Catalyzed Cross-Coupling | 2-position (C-Cl) | Boronic acids, alkenes, alkynes | Substitution of the chloro group with various functional groups |

| C-H Activation | m-tolyl group, oxazole ring | Transition metal catalysts (Ru, Rh, Ir) | Direct introduction of functional groups without pre-functionalization |